molecular formula C16H15BrN2O3 B11697559 4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide

4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide

Cat. No.: B11697559
M. Wt: 363.21 g/mol
InChI Key: IOPJCVLMSSUIGQ-UHFFFAOYSA-N
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Description

N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a methoxyphenoxy group attached to an acetohydrazide backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzoyl chloride with 2-(2-methylphenoxy)acetic acid in the presence of a base such as triethylamine. This reaction forms an intermediate ester, which is then treated with hydrazine hydrate to yield the final acetohydrazide product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

While specific industrial production methods for N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors for better control of reaction parameters, optimization of reaction conditions to maximize yield and purity, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    N’-(4-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    N’-(4-FLUOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: Contains a fluorine atom, potentially leading to different chemical and physical properties.

    N’-(4-METHYLBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: The presence of a methyl group instead of bromine can significantly alter the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

4-bromo-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

IOPJCVLMSSUIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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